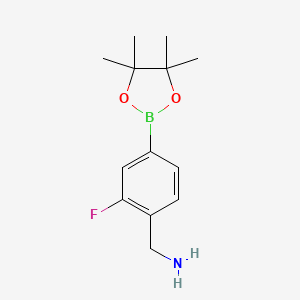![molecular formula C8H12N2O B15329136 [3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol](/img/structure/B15329136.png)
[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol is a compound that features a pyrazole ring substituted with a methylcyclopropyl group and a methanol group Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 1,3-diketones with hydrazines to form the pyrazole ring . The specific conditions, such as the choice of solvent, temperature, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The exact methods used in industrial settings are often proprietary and tailored to the specific requirements of the production facility.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrazole ring or the substituents.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield [3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanal or [3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]carboxylic acid.
Wissenschaftliche Forschungsanwendungen
[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-methylcyclopropyl)-1H-pyrazole: Lacks the methanol group but shares the pyrazole and methylcyclopropyl moieties.
1-methyl-3-(1-methylcyclopropyl)-1H-pyrazole: Similar structure with an additional methyl group on the pyrazole ring.
3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]carboxylic acid: An oxidized form of the compound with a carboxylic acid group instead of methanol.
Uniqueness
The presence of both the methylcyclopropyl group and the methanol group in [3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol makes it unique compared to its analogs. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol |
InChI |
InChI=1S/C8H12N2O/c1-8(2-3-8)7-4-6(5-11)9-10-7/h4,11H,2-3,5H2,1H3,(H,9,10) |
InChI-Schlüssel |
STFOJXJXQZZFCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1)C2=NNC(=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine](/img/structure/B15329057.png)

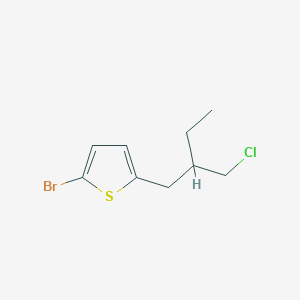
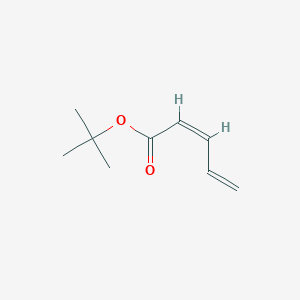
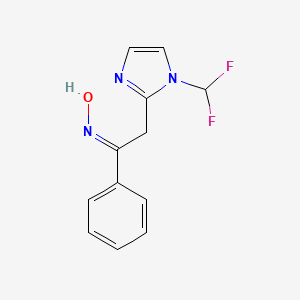
![4-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B15329105.png)
![5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one](/img/structure/B15329108.png)
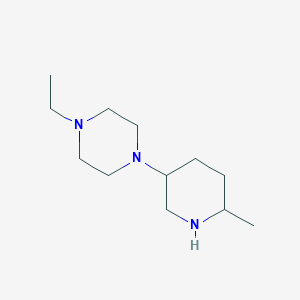
![2-Bromo-7-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15329116.png)



![(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrol-2-iuM carboxyfor](/img/structure/B15329144.png)
